5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole

Lipophilicity Drug-likeness Physicochemical profiling

Researchers replacing heterocyclic cores risk SAR inconsistencies from uncontrolled shifts in electronic character and lipophilicity. 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (CAS 186982-41-2) solves this as a regioisomerically defined 1,2,4-thiadiazole building block with a C5-Cl handle for predictable SNAr chemistry. • Regioisomeric 1,2,4-thiadiazole (N-adjacent) with distinct dipole vs 1,3,4-isomer. • 2-Thienyl donor modulates SNAr rate and pocket fit; logP 2.92 reduces off-target promiscuity. • Available at ≥95% purity from continuous-flow synthesis for multi-gram supply.

Molecular Formula C6H3ClN2S2
Molecular Weight 202.7 g/mol
CAS No. 186982-41-2
Cat. No. B067007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole
CAS186982-41-2
Synonyms5-CHLORO-3-(2-THIENYL)-1,2,4-THIADIAZOLE
Molecular FormulaC6H3ClN2S2
Molecular Weight202.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NSC(=N2)Cl
InChIInChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H
InChIKeyMRMAZVGSIMWZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole Identity and Procurement


5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (CAS 186982-41-2) is a heteroaromatic building block belonging to the 1,2,4-thiadiazole subclass, distinguished from the more common 1,3,4-thiadiazole regioisomer by the adjacency of its two nitrogen atoms [1]. This compound incorporates a 2-thienyl substituent at the 3-position and a chlorine leaving group at the 5-position, enabling sequential nucleophilic aromatic substitution (SNAr) chemistry for scaffold diversification [2]. Its molecular formula is C₆H₃ClN₂S₂ (MW 202.68 g/mol) and it is typically supplied at ≥95% purity . The combination of the electron-rich thienyl ring and the electron-deficient 1,2,4-thiadiazole core creates a polarized π-system that is strategically exploited in medicinal chemistry and agrochemical research.

1
Heteroaromatic building block for scaffold diversification via SNAr chemistry
2
1,2,4-Thiadiazole regioisomer for pyrimidine-mimetic hinge-binding studies
3
2-Thienyl-substituted core supports modulated lipophilicity and polarity profiling

Why 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole Is Irreplaceable


Substituting this compound with a generic 1,3,4-thiadiazole or a phenyl-bearing 1,2,4-thiadiazole analog introduces uncontrolled shifts in electronic character, lipophilicity, and hydrogen-bonding capacity that propagate into divergent reactivity and biological target engagement. The 1,2,4-regioisomer positions the two nitrogen atoms adjacent to each other, producing a distinct dipole moment and altering the electrophilicity of the 5-chloro position compared to the 1,3,4-isomer [1]. The 2-thienyl group at C3 donates electron density differently than a phenyl or 3-thienyl group, modulating both the rate of SNAr at C5 and the compound's fit into hydrophobic enzyme pockets [2]. As demonstrated in the continuous-flow synthesis literature, the choice of the C3 aryl group directly impacts the efficiency of downstream derivatization, making direct substitution without re-optimization a high-risk strategy for project reproducibility [1].

Target Compound
5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole
Adjacent N-atoms, electron-rich 2-thienyl donor, distinct dipole
vs
Potential Substitute
1,3,4-Thiadiazole regioisomer
Non-adjacent nitrogen geometry disrupts hinge-binding motif and alters electrophilicity at the chloro position.
3-Phenyl analog
Phenyl substitution shifts electronic character, increases lipophilicity, and modifies SNAr reaction rate, requiring full re-optimization.

Key Differentiating Evidence for 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole


Thienyl vs. Phenyl LogP Shift

The 2-thienyl derivative exhibits a calculated logP of 2.92, which is approximately 0.4–0.7 log units lower than the corresponding 3-phenyl analog (estimated logP 3.3–3.6), translating to a measurable reduction in lipophilicity that can improve aqueous solubility and reduce non-specific protein binding in biological assays .

Lipophilicity Shift
Cross-study comparable
LogP 2.92
ΔLogP ≈ -0.4 to -0.7 vs phenyl
Predicted value; experimental data not available
May support improved aqueous solubility profile relative to phenyl analog
Estimation context; verify experimentally for lead optimization
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area: Thienyl vs. Phenyl

The target compound exhibits a topological polar surface area (TPSA) of 82.26 Ų, which is notably higher than the phenyl analog (estimated TPSA ~54 Ų for 5-chloro-3-phenyl-1,2,4-thiadiazole, which lacks the additional sulfur atom of the thienyl ring). This difference places the thienyl compound closer to the upper boundary of the CNS-permeable space (typically <90 Ų) while retaining sufficient polarity for favorable desolvation energetics .

Polar Surface Area
Cross-study comparable
TPSA 82.26 Ų
ΔTPSA ≈ +28 Ų vs phenyl
Calculated difference; thienyl sulfur contribution
Increases hydrogen-bonding capacity; may shift permeability profile
Use for balanced polarity assessment in CNS research models
Polar surface area Membrane permeability CNS drug design

SNAr Reactivity of the 5-Chloro Group

The 5-chloro substituent serves as a versatile leaving group for SNAr reactions with N-, O-, and S-nucleophiles. In the continuous-flow synthesis study, 5-chloro-3-phenyl-1,2,4-thiadiazole was elaborated with multiple nucleophiles to generate a library of derivatives, demonstrating the broad utility of the 5-chloro handle [1]. The 2-thienyl analog is expected to exhibit similar or enhanced reactivity at C5 due to the electron-donating character of thiophene, which increases electron density on the thiadiazole ring and can modulate the rate of nucleophilic displacement relative to the phenyl derivative [2].

SNAr Reactivity
Class-level inference
5-Cl leaving group
Expected enhanced reactivity with N-, O-, S-nucleophiles vs phenyl analog
Supports library synthesis workflow; tunable reactivity window
No direct kinetic data for thienyl analog; verify conditions for scale-up
Nucleophilic aromatic substitution Building block reactivity Parallel synthesis

1,2,4- vs. 1,3,4-Thiadiazole in Kinase Inhibition

The 1,2,4-thiadiazole regioisomer is a recognized pyrimidine bioisostere with a distinct spatial arrangement of hydrogen-bond acceptors compared to the 1,3,4-isomer [1]. In kinase drug discovery, the 1,2,4-thiadiazole scaffold has been employed to mimic the pyrimidine hinge-binding motif, whereas the 1,3,4-thiadiazole presents a different donor-acceptor pattern that often leads to divergent selectivity profiles. Literature precedence for 1,2,4-thiadiazole-based kinase inhibitors (e.g., PKB/Akt inhibitors) demonstrates that the 1,2,4-regioisomer engages the kinase hinge region through a bidentate hydrogen-bond interaction that cannot be replicated by the 1,3,4-isomer [1][2].

Kinase Hinge-Binding
Class-level inference
1,2,4-Thiadiazole core
Bidentate pyrimidine-mimetic geometry
Non-substitutable by 1,3,4-isomer for kinase hinge-binding applications
Class-level inference based on PKB/Akt inhibitor design; validate target engagement
Kinase inhibition Regioisomer selectivity Medicinal chemistry

Boiling Point and Density: Process Feasibility Indicators

The target compound has a reported boiling point of 346.2 °C at 760 mmHg and a density of 1.534 g/cm³, while the phenyl analog 5-chloro-3-phenyl-1,2,4-thiadiazole boils at approximately 329.5 °C . The higher boiling point of the thienyl derivative (ΔT_bp ≈ +17 °C) reflects stronger intermolecular interactions, potentially due to the additional sulfur atom enabling S···S or S···π contacts. This difference has practical implications for purification by distillation and for thermal stability during storage and reaction handling.

Thermal Stability
Cross-study comparable
Bp 346.2 °C
ΔT_bp ≈ +16.7 °C vs phenyl
Predicted value at 760 mmHg
Indicates reduced volatility; supports wider thermal window for flow processing
Predicted property; confirm experimentally for distillation protocols
Process chemistry Physical properties Scale-up feasibility

High-Value Applications of 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole as a pyrimidine-mimetic hinge-binding core [1]. The lower logP (2.92) compared to the phenyl analog reduces the risk of lipophilicity-driven off-target promiscuity while the 5-chloro handle permits rapid SAR exploration through parallel SNAr chemistry . The TPSA of 82.26 Ų positions the compound within a favorable range for achieving both potency and acceptable permeability, a balance often difficult to attain with purely aromatic hinge binders .

Fungicidal and Herbicidal Lead Generation

The 1,2,4-thiadiazole scaffold, particularly when substituted with a thienyl group, has established precedent in agrochemical patent literature for fungicidal and herbicidal activity [1]. The chlorine leaving group at C5 enables late-stage diversification with amines and thiols to generate compound libraries for screening against fungal pathogens and weed species. The distinct electronic character of the 2-thienyl substituent may confer selectivity advantages over phenyl-substituted analogs in whole-organism assays.

Continuous-Flow Synthesis and Automated Library Production

Building on the demonstrated continuous-flow methodology for 1,2,4-thiadiazole synthesis [1], 5-chloro-3-(2-thienyl)-1,2,4-thiadiazole can be produced in multi-gram quantities with safe handling of hazardous intermediates. The higher boiling point (346.2 °C) relative to the phenyl analog (329.5 °C) provides a wider thermal operating window during flow reactor processing, reducing the risk of thermal decomposition and enabling higher throughput in automated library synthesis .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
1,2,4-Thiadiazole regioisomer identity; polarized π-system
Hinge-binding motif engagement and permeability-lipophilicity balance
Agrochemical lead generation
5-Chloro derivatization handle; 2-thienyl electronic character
Whole-organism screening for fungicidal and herbicidal activity
Continuous-flow library synthesis
Thermal stability window; SNAr reactivity profile
Reaction condition optimization and throughput in automated platforms

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